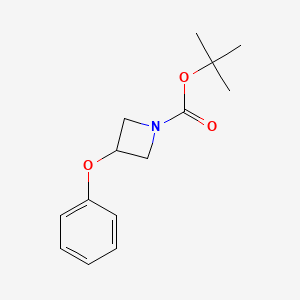

tert-Butyl 3-phenoxyazetidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-phenoxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-9-12(10-15)17-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNHCTDBYOYTEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Azetidine Ring Construction

Cyclization Reactions

Cyclization reactions are the most common and direct methods for constructing the azetidine (B1206935) core. These strategies involve the formation of the ring from an acyclic precursor through the creation of a new bond. The predominant approach is the formation of a C-N bond, typically via intramolecular nucleophilic substitution or related processes.

Intramolecular Nucleophilic Displacement Reactions

One of the most classical and widely utilized methods for azetidine synthesis is the intramolecular SN2 reaction. nih.gov This process involves a nucleophilic nitrogen atom within a molecule attacking an electrophilic carbon center, displacing a leaving group to form the cyclic structure. The precursor is typically a γ-amino compound where the amino group is the nucleophile and a leaving group is positioned on the carbon three atoms away.

The intramolecular cyclization of 3-amino-1-propyl halides or related sulfonates is a cornerstone of azetidine synthesis. In this approach, a γ-amino compound containing a suitable leaving group at the terminal position undergoes a base-promoted ring closure. The nitrogen atom, acting as a nucleophile, attacks the carbon bearing the leaving group, resulting in the formation of the azetidine ring. nih.govnsf.gov

Commonly employed leaving groups include halogens (bromo, iodo) and sulfonate esters like mesylates (methanesulfonates) or tosylates (p-toluenesulfonates). The choice of leaving group can influence reaction rates and yields, with iodides and sulfonate esters generally being more reactive than bromides or chlorides. The reaction is typically carried out in the presence of a base to deprotonate the amine or a protected amine precursor, thereby increasing its nucleophilicity.

For instance, substituted azetidines can be prepared through a two-step sequence involving the C–H amination of alkyl bromide derivatives followed by sulfamate (B1201201) alkylation to close the ring. nsf.gov This highlights the utility of halogenated precursors in modern synthetic methods. Similarly, mesylates are frequently used as effective leaving groups in these cyclization reactions. nih.gov

Table 1: Examples of Leaving Groups in Intramolecular Nucleophilic Displacement

| Precursor Type | Leaving Group | General Structure | Reference |

| Haloalkane | -Br, -I | X-(CH₂)₃-NHR | nsf.gov |

| Mesylate | -OMs | MsO-(CH₂)₃-NHR | nih.gov |

| Sulfonic Ester | -OTs, -OTf | R'SO₂O-(CH₂)₃-NHR | rsc.org |

Where X = Halogen; Ms = Methanesulfonyl; Ts = p-Toluenesulfonyl; Tf = Trifluoromethanesulfonyl

β-amino alcohols are versatile and readily available precursors for azetidine synthesis. organic-chemistry.org The synthetic strategy involves a two-step process: first, the hydroxyl group of the amino alcohol is converted into a better leaving group, typically a sulfonate ester like a mesylate or tosylate. In the second step, a base is introduced to promote the intramolecular nucleophilic attack of the nitrogen atom, leading to the displacement of the newly formed leaving group and the closure of the azetidine ring. organic-chemistry.orgmdpi.comresearchgate.net

This method allows for the synthesis of enantiopure azetidines if the starting β-amino alcohol is chiral. A variety of substituted N-aryl-2-cyanoazetidines have been prepared in enantiomerically pure form using a sequence that concludes with a one-pot mesylation and base-induced ring closure. organic-chemistry.org

The intramolecular aminolysis of epoxy amines provides an alternative and powerful route for constructing the azetidine ring. nih.gov This reaction involves the nucleophilic attack of an amine on an epoxide ring within the same molecule. The regioselectivity of the epoxide opening is crucial for the successful formation of the four-membered ring.

Recent advancements have shown that Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), can effectively catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govfrontiersin.orgnih.gov This catalytic system is notable for its tolerance of various acid-sensitive and Lewis basic functional groups. frontiersin.orgdntb.gov.ua The catalyst promotes a C3-selective intramolecular aminolysis, favoring the 4-exo-tet cyclization pathway required for azetidine formation over the alternative 5-endo-tet pathway that would lead to a pyrrolidine (B122466). frontiersin.org

Table 2: Catalyst and Conditions for Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

| Entry | Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 1 | La(OTf)₃ (10) | DCE | Reflux | 2.5 | 81 | nih.govfrontiersin.org |

| 2 | La(OTf)₃ (10) | Benzene | Reflux | 2.5 | 72 | nih.govfrontiersin.org |

| 3 | Sc(OTf)₃ (10) | DCE | Reflux | 2.5 | 78 | nih.govfrontiersin.org |

| 4 | Yb(OTf)₃ (10) | DCE | Reflux | 2.5 | 74 | nih.govfrontiersin.org |

DCE = 1,2-dichloroethane

Arylglycine derivatives can also serve as precursors for the synthesis of functionalized azetidines. A method has been developed where these easily accessible starting materials are cyclized to form azetidines using (2-bromoethyl)sulfonium triflate. This procedure is notable for its mild conditions and relatively broad substrate scope, providing a straightforward entry to this class of heterocycles. organic-chemistry.org

C-N Bond Forming Cyclizations

Beyond classical SN2-type reactions, other strategies that culminate in the formation of a C-N bond are also employed for azetidine ring construction. These methods can involve transition metal catalysis or unique annulation strategies.

A relay catalysis strategy, for example, enables a [3+1]-annulation reaction between a cyclopropane (B1198618) 1,1-diester and an aromatic amine. This process proceeds through a Lewis acid-catalyzed nucleophilic ring-opening of the cyclopropane, followed by a (hypo)iodite-catalyzed C-N bond formation to furnish the azetidine ring. organic-chemistry.org Another modern approach involves the palladium-catalyzed intramolecular amination of unactivated C-H bonds, which can be used to synthesize azetidines from picolinamide-protected amine substrates. organic-chemistry.org These advanced methods expand the toolkit available for constructing the azetidine core, often under mild conditions and with high functional group tolerance.

C-C Bond Forming Cyclizations

While carbon-nitrogen bond formation is a more common route to azetidines, the formation of a carbon-carbon bond to close the four-membered ring offers a distinct advantage, particularly for installing substituents on the nitrogen atom that are incompatible with nucleophilic displacement reactions. clockss.org This approach is less prevalent in the literature but provides a powerful alternative for synthesizing specific azetidine derivatives. clockss.org

One notable example involves the cyclization of N-(ω-chloroethyl)-Boc-glycine. In the presence of a strong base like lithium diisopropylamide (LDA), this precursor undergoes intramolecular cyclization to yield N-Boc-protected azetidine-2-carboxylic acid. clockss.org Another strategy employs the cyclization of a molecule containing both a suitable leaving group and a nucleophilic carbon. For instance, treatment of a precursor with sodium hexamethyldisilazide (NaHMDS) can promote cyclization to form the azetidine ring. clockss.org These methods highlight the utility of C-C bond formation in creating substituted azetidines that might be challenging to access through other synthetic routes. clockss.org

Ring Contraction Methodologies

Ring contraction strategies provide an effective means of synthesizing azetidines from more readily available five-membered heterocyclic precursors. This approach leverages the transformation of a larger ring into the more strained four-membered azetidine system.

From Five-Membered Heterocycles (e.g., Pyrrolidinones)

A notable method for the synthesis of N-sulfonylazetidines involves the ring contraction of α-bromo-N-sulfonylpyrrolidinones. rsc.orgnih.gov This one-pot reaction proceeds via nucleophilic addition to the activated amide carbonyl group, leading to a cleavage of the N-C(O) bond. The resulting intermediate, which features a γ-positioned amide anion and an α-bromocarbonyl derivative, undergoes an intramolecular S_N2 cyclization, resulting in the formation of the azetidine ring. rsc.org The reaction is typically carried out in the presence of a base such as potassium carbonate, and various nucleophiles like alcohols, phenols, and anilines can be incorporated into the final azetidine product. nih.govorganic-chemistry.org

Table 1: Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones

| Starting Material | Reagents | Product | Key Features |

|---|

From β-Lactams (Azetidin-2-ones)

While β-lactams (azetidin-2-ones) are themselves four-membered rings, they serve as versatile precursors for the synthesis of other functionalized azetidines. The reduction of the β-lactam carbonyl group is a common and reliable method to access the corresponding azetidine. nih.govresearchgate.netrsc.org Reagents such as diisobutylaluminium hydride (DIBAL-H) and chloroalanes are effective for this transformation. rsc.org However, the presence of Lewis acidic reagents can sometimes lead to the undesired ring opening of the strained azetidine product, particularly when electron-rich substituents are present on the ring. rsc.org This method is a key step in many synthetic pathways leading to complex azetidine derivatives. researchgate.net

Ring Expansion Methodologies

Ring expansion strategies offer a powerful route to azetidines, starting from smaller, often more readily accessible, three-membered rings like aziridines. These methods capitalize on the release of ring strain in the starting material to drive the formation of the four-membered azetidine ring.

From Aziridines

The one-carbon ring expansion of aziridines to azetidines is a significant synthetic strategy. nih.govchemrxiv.orgacs.orgacs.org This transformation can be achieved through various means, including the use of "carbene transferase" enzymes. nih.govchemrxiv.orgacs.orgacs.org Engineered variants of cytochrome P450 have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines via a nih.govchemrxiv.org-Stevens rearrangement. nih.govchemrxiv.orgacs.orgacs.org This biocatalytic approach offers high stereocontrol and can override competing reactions like the cheletropic extrusion of olefins. nih.govchemrxiv.orgacs.orgacs.org

Another approach involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines, resulting in a formal [3+1] ring expansion to yield highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov The mechanism is thought to proceed through an ylide-type intermediate, where the strain of the methylene aziridine (B145994) facilitates a ring-opening/ring-closing cascade. nih.gov Additionally, a novel aziridine to azetidine rearrangement has been reported involving the conversion of 2-bromomethyl-2-methylaziridines into 3-methoxy-3-methylazetidines through the ring opening of a bicyclic intermediate by methanol. acs.org

Table 2: Ring Expansion of Aziridines to Azetidines

| Starting Material | Method | Key Features |

|---|---|---|

| Aziridines | Biocatalytic nih.govchemrxiv.org-Stevens Rearrangement | High enantioselectivity, enzymatic catalysis. nih.govchemrxiv.orgacs.orgacs.org |

| Methylene Aziridines | Reaction with Rhodium-bound Carbenes | [3+1] ring expansion, high regio- and stereoselectivity. nih.gov |

Photochemical Rearrangements (e.g., Azetidine Ketones to Pyrroles)

Photochemical reactions provide a unique avenue for the synthesis and transformation of azetidine derivatives. researchgate.net The aza Paternò–Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, is a direct method for constructing the azetidine ring. rsc.org This reaction, however, can be challenging due to the excited state reactivity of imines. rsc.org Visible light can be used to promote this reaction using a photocatalyst. rsc.org

While the outline specifies the rearrangement of azetidine ketones to pyrroles, which is a ring-expansion from an azetidine, the broader context of photochemical methods in azetidine chemistry is relevant. For instance, the photochemical Norrish-Yang cyclization of α-aminoacetophenones can produce highly strained azetidinols as intermediates, which can then undergo further reactions. beilstein-journals.org Photochemical rearrangements of oxaziridines can also lead to chiral lactams, which are structurally related to azetidin-2-ones. researchgate.net Although less common, photochemical ring contractions have also been reported, such as the conversion of 1,4-benzoxazepines to polycyclic 1-azetines. nih.gov

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated starting materials. For azetidine synthesis, [2+2] and [3+1] cycloadditions are particularly prominent methodologies.

In a [2+2] cycloaddition, two components, each contributing two atoms, combine to form a four-membered ring. The photochemical [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a primary method for synthesizing azetidines. rsc.org

The aza Paternò-Büchi reaction is a [2+2] cycloaddition between an imine and an alkene that yields an azetidine. nih.gov While traditionally requiring high-energy ultraviolet (UV) light, recent advancements have enabled these reactions to proceed under milder conditions using visible light and a photocatalyst. rsc.orgresearchgate.net This approach harnesses the triplet excited states of either the alkene or an imine equivalent (like an oxime), which are generated through energy transfer from a suitable photocatalyst, often an iridium complex. nih.govdigitellinc.com

Visible-light mediation overcomes several limitations of the classic UV-light-driven reactions, which often suffer from competing side reactions and require specific activating groups on the imine. researchgate.netresearchgate.net The use of visible light allows for the reaction of previously unreactive unactivated alkenes and provides a pathway to complex, three-dimensional tricyclic azetidines. nih.govacs.org The reaction conditions are generally mild and operationally simple. digitellinc.comchemrxiv.org

Recent studies have expanded the scope to include acyclic ketone-derived sulfonylimines and activated alkenes like styrenes, which can form 2,2-disubstituted monocyclic azetidines. acs.org The success of these reactions can be dependent on matching the frontier molecular orbital energies of the alkene and the imine precursor to promote the desired cycloaddition over competing processes like alkene dimerization. nih.gov

Table 1: Examples of Visible Light-Mediated Aza Paternò-Büchi Reactions

| Imine Precursor | Alkene Type | Photocatalyst | Light Source | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclic Oximes | Unactivated Alkenes (intramolecular) | Iridium Complex | Blue LEDs (427 nm) | Up to 84% | nih.gov |

| Glyoxylate Oximes | Unactivated Alkenes (intermolecular) | Iridium Complex | Visible Light | High | chemrxiv.org |

| Acyclic Sulfonylimines | Activated Alkenes (Styrenes) | Not specified | Visible Light | High | acs.org |

| 2-Isoxazoline Carboxylates | Broad scope of Alkenes | Iridium Complex | Visible Light | High | researchgate.net |

[2+2] Cycloadditions

Strain-Release Strategies

The inherent ring strain of small, bicyclic systems can be harnessed as a thermodynamic driving force for the construction of more complex molecular architectures. This principle is elegantly applied in the synthesis of azetidines from highly strained precursors.

Of 1-Azabicyclo[1.1.0]butanes (ABBs)

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as versatile building blocks for the synthesis of functionalized azetidines. arkat-usa.org The significant strain energy associated with the central C-N bond of the ABB core makes it susceptible to cleavage. nih.gov This "spring-loaded" nature allows for a variety of transformations driven by the release of this ring strain. nih.govbris.ac.uk

The general strategy involves the activation of the ABB nitrogen, which renders the bridgehead carbons electrophilic. Subsequent nucleophilic attack at a bridgehead carbon leads to the cleavage of the central, highly strained bond, resulting in a 1,3-disubstituted azetidine. nih.gov A diverse array of nucleophiles and electrophiles can be employed in this process, leading to a wide range of functionalized azetidine products. For instance, electrophile-induced spirocyclization reactions of ABB-ketone precursors have been developed to synthesize novel azetidine-containing spirocycles. nih.gov Furthermore, the lithiation of ABB to form azabicyclo[1.1.0]butyl-lithium (ABB-Li) inverts the reactivity, turning the bridgehead carbon into a potent nucleophile for further synthetic applications. bris.ac.uknih.gov This reactivity has been exploited in reactions with various electrophiles, including aldehydes and ketones, to generate azabicyclo[1.1.0]butyl carbinols, which are precursors to 1,3,3-trisubstituted azetidines. nih.gov

Recent advances have expanded the utility of ABBs, including their use in dual copper/photoredox-catalyzed multicomponent allylation to produce C3-quaternary center-containing azetidines. rsc.org The transformations of ABBs typically proceed via cleavage of the C3-N bond, enabling functionalization at the 1 and 3 positions of the azetidine ring. arkat-usa.org

Table 1: Examples of Strain-Release Reactions of ABBs

| Precursor | Reagents/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| ABB-Li and β-aryl aldehydes | Trifluoroacetic anhydride | Keto 1,3,3-substituted azetidines | Varies | nih.gov |

| ABB-ketone silyl (B83357) ethers | Electrophile-induced spirocyclization | Spiro-azetidines | Varies | nih.gov |

| ABB | Aryl Grignard reagents | 1,3-bisarylated azetidines | Good | arkat-usa.org |

| ABB | Allyl halides, Cu/photoredox catalyst | C3-allylated azetidines | Up to 91% | rsc.org |

Boron Homologations

A novel and modular approach to azetidine synthesis involves the strain-release homologation of boronic esters using ABBs. acs.orgbohrium.com This method provides access to versatile azetidinyl boronic esters which can be further functionalized. acs.orgnih.gov The process begins with the generation of azabicyclo[1.1.0]butyl lithium (ABB-Li), which acts as a nucleophile. consensus.app

This highly strained carbenoid species is trapped with a wide variety of boronic esters (primary, secondary, tertiary, aryl, and alkenyl) to form an intermediate boronate complex. acs.orgnih.gov Upon N-protonation of this complex, typically with a mild acid like acetic acid, a 1,2-migration is triggered. nih.govconsensus.app This migration occurs with concomitant cleavage of the strained central C–N bond of the ABB core, thus relieving the ring strain and forming the azetidine ring. acs.orgbohrium.com A key advantage of this methodology is its complete stereospecificity, meaning the stereochemistry of the starting boronic ester is faithfully transferred to the product. acs.orgnih.gov The resulting N-H azetidinyl boronic esters are stable and can undergo further synthetic manipulations at both the nitrogen atom and the boronic ester moiety, highlighting the modularity of this approach. acs.org This strategy has been successfully applied to the stereoselective synthesis of the pharmaceutical compound cobimetinib. acs.orgnih.gov

Table 2: Boron Homologation for Azetidine Synthesis

| Boronic Ester Substrate | Reagents | Key Intermediate | Product | Stereochemistry | Reference |

|---|---|---|---|---|---|

| Various (Alkyl, Aryl, Alkenyl) | 1. ABB-Li; 2. Acetic Acid | Boronate complex | Azetidinyl boronic ester | Stereospecific | acs.orgnih.gov |

Catalytic Approaches to Azetidine Synthesis

Catalytic methods offer efficient and selective routes to azetidines, often under mild conditions and with high functional group tolerance. Palladium-catalyzed reactions, in particular, have become a cornerstone of modern heterocyclic synthesis.

Palladium-Catalyzed Reactions

Palladium-catalyzed intramolecular C-H amination has emerged as a powerful strategy for the synthesis of N-heterocycles, including azetidines. acs.orgnih.gov This approach involves the direct conversion of a C(sp³)–H bond into a C–N bond, representing a highly atom-economical cyclization. organic-chemistry.org The reaction typically employs a directing group, such as picolinamide (B142947) (PA), attached to an amine substrate. acs.orgorganic-chemistry.org The directing group coordinates to the palladium catalyst, positioning it in proximity to a specific C-H bond for activation.

The catalytic cycle is believed to proceed through a Pd(II)/Pd(IV) pathway. organic-chemistry.org The reaction enables the formation of the strained four-membered azetidine ring from the γ-C(sp³)–H bonds of the amine substrate. acs.orgorganic-chemistry.org These methods are noted for their use of low catalyst loadings, inexpensive reagents, and convenient operating conditions. acs.orgnih.gov The selectivity of the C-H activation can be predictable, with primary γ-C–H bonds showing high reactivity. organic-chemistry.org This methodology has been utilized to construct not only simple azetidines but also complex polycyclic scaffolds containing the azetidine ring. acs.org A notable application is the synthesis of highly strained benzazetidines from N-benzyl picolinamides, where the choice of oxidant was critical to favor the desired C-N bond formation. psu.edu

Table 3: Palladium-Catalyzed Intramolecular C-H Amination for Azetidine Synthesis

| Substrate | Directing Group | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Aliphatic amines | Picolinamide (PA) | Pd(OAc)₂, Oxidant | Cyclization at γ-C(sp³)–H bonds | acs.orgorganic-chemistry.org |

| N-benzyl picolinamides | Picolinamide (PA) | Pd(OAc)₂, Phenyliodonium dimethylmalonate | Synthesis of strained benzazetidines | psu.edu |

| Cyclohexyl-derived amines | Picolinamide (PA) | Pd(OAc)₂, PhI(OAc)₂ | Construction of azabicyclic scaffolds | acs.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds from aryl halides or triflates and amines. wikipedia.orgacsgcipr.org While broadly used for synthesizing aryl amines, this reaction can also be applied to the N-arylation of pre-existing azetidine rings or in intramolecular cyclizations to form fused systems containing an azetidine core. nih.govresearchgate.net

This reaction is valued for its broad substrate scope and functional group tolerance, overcoming the limitations of traditional methods for C-N bond formation. wikipedia.org The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial and depends on the specific substrates being coupled. acsgcipr.orgresearchgate.net In the context of azetidine synthesis, researchers have employed intramolecular Buchwald-Hartwig reactions to access fused tetrahydroquinoline scaffolds from appropriately substituted azetidine precursors. nih.gov Moreover, this coupling has been used in a sequential, one-pot strategy where an initial strain-release ring-opening of an ABB with an organometallic reagent is followed by a Buchwald-Hartwig N-arylation of the resulting 3-arylazetidine intermediate. researchgate.net This demonstrates the powerful synergy between different synthetic strategies for the efficient construction of complex, bis-functionalized azetidines. researchgate.net

Table 4: Application of Buchwald-Hartwig Amination in Azetidine Synthesis

| Reaction Type | Azetidine Substrate | Coupling Partner | Catalyst/Ligand System | Product | Reference |

|---|---|---|---|---|---|

| Intramolecular | o-bromo nitrile azetidine derivative | N/A | Pd₂(dba)₃ / BINAP | Fused tetrahydroquinoline azetidine | nih.gov |

| Intermolecular | 3-Arylazetidine | Aryl bromides | [Pd(cinnamyl)Cl]₂ / XPhos | 1,3-Bis-arylated azetidines | researchgate.net |

| Intermolecular | Azidoaryl iodides | Various amines | 4th Gen Buchwald precatalyst / CPhos | Azidoanilines (demonstrates functional group tolerance) | nih.gov |

Copper-Catalyzed Reactions

Copper catalysis has emerged as a powerful tool in organic synthesis, offering a range of methodologies for the construction of carbon-nitrogen bonds and heterocyclic systems, including the strained azetidine ring.

Photoinduced Anti-Baldwin Radical Cyclization of Ynamides

A notable advancement in azetidine synthesis is the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides. This method provides a regioselective route to functionalized azetidines through a 4-exo-dig cyclization pathway, which is typically disfavored according to Baldwin's rules. The reaction is initiated by visible light and utilizes a heteroleptic copper complex. A range of ynamides can be cyclized to their corresponding azetidines in a process that offers excellent control over the regioselectivity.

The reaction generally proceeds under mild conditions, employing a copper photoredox catalyst to trigger the radical cyclization. This approach is significant as it successfully navigates the challenges associated with the construction of four-membered rings via a 4-exo-dig pathway.

| Catalyst | Substrate | Solvent | Light Source | Yield (%) |

| [Cu(I) complex] | N-Aryl ynamide | Acetonitrile | Blue LEDs | 60-85 |

| [Cu(I) complex] | N-Alkyl ynamide | Acetonitrile | Blue LEDs | 55-78 |

N-Arylation

Copper-catalyzed N-arylation, a variation of the Ullmann condensation, represents a viable strategy for the formation of the azetidine ring through intramolecular cyclization. This approach typically involves the cyclization of a suitably functionalized acyclic precursor, such as a γ-haloamine derivative. The copper catalyst facilitates the intramolecular C-N bond formation, leading to the desired four-membered ring.

The efficiency of the reaction can be influenced by the nature of the copper catalyst, the ligands employed, the base, and the solvent. While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols. For instance, the use of copper(I) salts in the presence of specific ligands can promote the cyclization at lower temperatures.

| Catalyst | Substrate | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI | 3-Halo-propylamine | K2CO3 | DMF | 100-120 | 70-85 |

| Cu(OTf)2 | N-Tosyl-3-halo-3-butenylamine | Cs2CO3 | Toluene | 80-100 | 65-80 |

Asymmetric Catalysis with Chiral Ligands

The development of asymmetric catalytic methods for azetidine synthesis is of paramount importance for accessing enantiomerically enriched compounds. Copper(I) catalysts, in combination with chiral ligands, have been successfully employed in the enantioselective synthesis of azetidines. One such approach involves the [3+1]-cycloaddition of imido-ylides with metallo-enolcarbenes.

The use of chiral bisphosphine ligands or other privileged chiral ligands can induce high levels of enantioselectivity in the formation of the azetidine ring. These methods provide access to chiral tetrasubstituted azetidines, which are valuable building blocks for the synthesis of complex molecules.

| Catalyst | Chiral Ligand | Substrate 1 | Substrate 2 | Enantiomeric Excess (ee %) |

| Cu(I) | Chiral Sabox | 2-Azetine-carboxylate | Metallo-enolcarbene | up to 99 |

| Cu(I) | Chiral Bisphosphine | Azetine | Allyl electrophile | up to 95 |

Lanthanum-Catalyzed Aminolysis

Lanthanum(III) trifluoromethanesulfonate (La(OTf)3) has been identified as an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines. orgsyn.orgsimsonpharma.comsigmaaldrich.com This reaction proceeds with high yields and tolerates a variety of functional groups, including those that are acid-sensitive or possess Lewis basicity. orgsyn.orgsimsonpharma.comsigmaaldrich.com

The catalytic process is believed to involve the coordination of the lanthanum catalyst to the substrate, which facilitates the regioselective C3-aminolysis. simsonpharma.com Computational studies have suggested that the coordination of lanthanum(III) to the substrate and/or product influences the regioselectivity of the aminolysis, favoring the formation of the azetidine ring from cis-epoxy amines. orgsyn.orgsimsonpharma.com

| Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) |

| La(OTf)3 | cis-3,4-Epoxy amine | Dichloromethane (B109758) | Room Temperature | 85-95 |

| La(OTf)3 | Styrene oxide-type 3,4-epoxy amine | Dichloromethane | Room Temperature | 70-80 |

Rhodium-Catalyzed Ring Expansion

Rhodium-catalyzed ring expansion reactions provide an alternative route to the azetidine framework. For instance, the one-carbon ring expansion of aziridines with vinyl-N-triftosylhydrazones, catalyzed by a rhodium complex, can yield 2-vinyl azetidines. This transformation is thought to proceed through the in-situ formation of an alkenyl aziridinium (B1262131) ylide intermediate.

In a different approach, rhodium catalysts can be used for the ring expansion of existing azetidines to form larger heterocycles, such as 4-aryl-4,5-dihydropyrrole-3-carboxylates from 2-(azetidin-3-ylidene) acetates and aryl boronic acids. tcichemicals.commdpi.com This reaction proceeds via a domino conjugate addition/N-directed α-C(sp3)-H activation process. tcichemicals.commdpi.com

| Catalyst | Starting Material | Reagent | Product | Yield (%) |

| Rh(II) complex | Aziridine | Vinyl-N-triftosylhydrazone | 2-Vinyl azetidine | 70-90 |

| Rh(I) complex | 2-(Azetidin-3-ylidene) acetate | Aryl boronic acid | 4-Aryl-4,5-dihydropyrrole-3-carboxylate | 65-85 |

Titanium(IV)-Mediated Coupling

Titanium(IV)-mediated coupling reactions offer a unique method for the synthesis of structurally diverse azetidines, particularly spirocyclic NH-azetidines. wikipedia.org This transformation can be achieved from oxime ethers using either an alkyl Grignard reagent or a terminal olefin as a coupling partner. wikipedia.org

The proposed mechanism involves a Kulinkovich-type reaction, where a titanacyclopropane intermediate is formed. wikipedia.org This intermediate acts as a 1,2-aliphatic dianion equivalent, which then inserts into the 1,2-dielectrophilic oxime ether to construct the four-membered nitrogen-containing ring in a single step. wikipedia.org

| Titanium Source | Coupling Partner | Substrate | Product | Yield (%) |

| Ti(Oi-Pr)4 | Alkyl Grignard reagent | Oxime ether | Spirocyclic NH-azetidine | Moderate |

| Ti(Oi-Pr)4 | Terminal olefin | Oxime ether | Spirocyclic NH-azetidine | Moderate |

Functional Group Transformations Preceding Cyclization (e.g., Oxidation of Hydroxyazetidines to Oxoazetidines)

The synthesis of functionalized azetidines, such as tert-butyl 3-phenoxyazetidine-1-carboxylate, often involves the strategic manipulation of functional groups on a pre-existing azetidine ring. A key transformation in the synthesis of many 3-substituted azetidines is the oxidation of a 3-hydroxyazetidine to a 3-oxoazetidine. This ketone intermediate serves as a versatile precursor for the introduction of a wide array of substituents at the 3-position via nucleophilic addition or other carbonyl chemistry.

A prominent example of this strategy is the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to tert-butyl 3-oxoazetidine-1-carboxylate. This transformation is a critical step in the synthetic pathway towards various pharmaceutically important compounds. nih.govscienceopen.com The resulting N-Boc-3-azetidinone is a key building block for introducing substituents like the phenoxy group.

Several methods have been developed for this oxidation, with a focus on efficiency, safety, and environmental considerations. A common and effective method involves the use of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation.

Traditional TEMPO-Based Oxidation

In a traditional approach, tert-butyl 3-hydroxyazetidine-1-carboxylate is oxidized using a catalytic amount of TEMPO in the presence of a stoichiometric oxidant, such as sodium hypochlorite (B82951) (NaClO), in a biphasic solvent system. nih.gov The reaction is typically carried out at low temperatures to maintain selectivity and prevent side reactions.

A representative procedure involves dissolving the hydroxyazetidine precursor in an organic solvent like dichloromethane (CH2Cl2). An aqueous solution of potassium bromide and TEMPO is then added. The reaction mixture is cooled, and an aqueous solution of sodium hypochlorite and potassium bicarbonate is added slowly. The bicarbonate maintains a basic pH to facilitate the catalytic cycle.

Table 1: Reaction Parameters for Traditional TEMPO Oxidation

| Parameter | Value |

| Starting Material | tert-Butyl 3-hydroxyazetidine-1-carboxylate |

| Catalyst | TEMPO |

| Co-catalyst | Potassium Bromide (KBr) |

| Oxidant | Sodium Hypochlorite (NaClO) |

| Solvent | Dichloromethane (CH2Cl2) / Water |

| Temperature | -15 to 5 °C |

This method provides good yields of the desired tert-butyl 3-oxoazetidine-1-carboxylate. However, the use of sodium hypochlorite can be a drawback on an industrial scale due to safety and environmental concerns associated with chlorinated waste.

Green Chemistry Approach: TEMPO/H2O2 System in a Microchannel Reactor

To address the limitations of traditional methods, a greener and more scalable approach utilizing a TEMPO/hydrogen peroxide (H2O2) system in a microchannel reactor has been developed. nih.govscienceopen.com This method replaces the chlorine-based oxidant with the more environmentally benign hydrogen peroxide.

In this continuous flow process, a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate and TEMPO in an organic solvent is pumped into a microchannel reactor. Simultaneously, an aqueous solution of hydrogen peroxide is introduced. The microchannel reactor provides a high surface-area-to-volume ratio, enabling rapid and efficient mixing and heat transfer, which leads to a significant reduction in reaction time and improved safety. nih.gov

Table 2: Comparison of Traditional vs. Microchannel Oxidation

| Feature | Traditional TEMPO/NaClO | Microchannel TEMPO/H2O2 |

| Oxidant | Sodium Hypochlorite | Hydrogen Peroxide |

| Reaction Time | Hours | Seconds |

| Scale-up | Batch process, potential safety issues | Continuous flow, enhanced safety |

| Environmental Impact | Generates chlorinated waste | Water is the primary byproduct |

| Yield | Good | High |

The use of a microchannel reactor not only enhances the safety and environmental profile of the oxidation but also allows for a more controlled and efficient process, making it highly suitable for industrial production. nih.govscienceopen.com The resulting tert-butyl 3-oxoazetidine-1-carboxylate is then available for subsequent reactions, such as the introduction of a phenoxy group to form the target compound.

Stereochemical Control in Azetidine Synthesis

Diastereoselective Synthetic Methods

Diastereoselectivity in azetidine (B1206935) synthesis refers to the preferential formation of one diastereomer over another. This is particularly relevant when two or more stereocenters are created or modified in a single reaction. Various strategies have been developed to control the relative configuration of substituents on the azetidine ring.

One effective method involves the iodine-mediated cyclization of homoallyl amines, which proceeds via a 4-exo trig cyclization to deliver cis-2,4-disubstituted azetidines. nih.gov This approach demonstrates high diastereoselectivity, with the relative stereochemistry of the products confirmed by NMR spectroscopy and X-ray crystallography. nih.gov Another strategy is the superbase-induced cyclization of oxiranylmethyl-substituted benzylamines, which provides a general and scalable route to trans-3-(hydroxymethyl)-2-arylazetidines with high diastereoselectivity under kinetic control. acs.org

Furthermore, the functionalization of pre-existing azetine rings can be highly diastereoselective. For instance, the copper-catalyzed boryl allylation of 2-azetines installs boryl and allyl groups across the double bond. This reaction proceeds via a syn-addition mechanism, which governs the complete diastereoselectivity, leading to the formation of a single diastereomer of the 2,3-disubstituted azetidine product. acs.org Additionally, azetidine nitrones, synthesized through an electrocyclization route, can undergo various cycloaddition and nucleophilic addition reactions to form densely substituted azetidines with excellent diastereoselectivity. nih.gov

| Method | Key Reagents/Process | Typical Substrate | Observed Diastereoselectivity | Reference |

|---|---|---|---|---|

| Iodine-Mediated Cyclization | Iodine | Homoallyl amines | cis-2,4-Azetidines | nih.gov |

| Superbase-Induced Cyclization | LiDA-KOR (Superbase) | Oxiranylmethyl-benzylamines | trans-3-hydroxymethyl-2-arylazetidines | acs.org |

| Copper-Catalyzed Boryl Allylation | Cu(I)/bisphosphine complex, Bpin | 2-Azetines | syn-addition product (cis-2,3-disubstituted) | acs.org |

| Nucleophilic Addition to Azetidine Nitrones | Nucleophiles (e.g., Grignard reagents) | Azetidine nitrones | High diastereoselectivity for substituted azetidines | nih.gov |

Enantioselective Synthetic Methods

Enantioselective synthesis is critical for producing a single enantiomer of a chiral molecule. For 3-substituted azetidines, where the C3 carbon is a stereocenter, obtaining enantiomerically pure forms is essential. This can be achieved through several approaches, including the use of chiral auxiliaries, chiral catalysts, enzymatic processes, and the transfer of chirality from precursors.

Chiral auxiliaries are stoichiometric, enantiopure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. For instance, (S)-1-phenylethylamine has been effectively used as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomeric pairs of azetidine-2,4-dicarboxylic acids. rsc.orgrsc.org Similarly, optically active α-methylbenzylamine serves as an effective chiral auxiliary in the asymmetric preparation of azetidine-2-carboxylic acid. nih.gov

In contrast to stoichiometric auxiliaries, chiral ligands can be used in catalytic amounts in conjunction with a metal to create an asymmetric catalyst. This approach is highly efficient and atom-economical. The copper-catalyzed enantioselective synthesis of 2-azetine-carboxylates has been achieved with high enantiomeric excess using a chiral sabox ligand. nih.gov Another example is the copper-catalyzed boryl allylation of azetines, which employs a chiral bisphosphine ligand to achieve excellent enantio- and diastereoselectivity. acs.org Furthermore, chiral squaramide hydrogen-bond donors have been shown to catalyze the highly enantioselective ring-opening of 3-substituted azetidines. acs.org

| Chiral Agent | Type | Reaction | Result | Reference |

|---|---|---|---|---|

| (S)-1-Phenylethylamine | Auxiliary | Azetidine dicarboxylic acid synthesis | Enantiomerically pure azetidines | rsc.orgrsc.org |

| α-Methylbenzylamine | Auxiliary | Azetidine-2-carboxylic acid synthesis | Enantiomerically pure product | nih.gov |

| Chiral Sabox Ligand | Ligand (with Cu(I)) | [3+1]-Cycloaddition | Highly enantioselective synthesis of 2-azetine-carboxylates | nih.gov |

| Chiral Bisphosphine Ligand | Ligand (with Cu(I)) | Boryl allylation of azetines | Excellent enantio- and diastereoselectivity | acs.org |

| Chiral Squaramide | Catalyst | Ring-opening of 3-substituted azetidines | Highly enantioenriched products | acs.org |

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers. This method is based on the principle that an enzyme will react with one enantiomer of a racemic substrate at a much faster rate than the other.

Lipases are commonly employed for this purpose. A chemoenzymatic route to obtain enantiopure (+) and (-) 4-acetoxy-azetidin-2-one involves a kinetic resolution process catalyzed by lipases. nih.govresearchgate.net In screening various commercial enzymes, Pseudomonas fluorescens lipase (B570770) was identified as the most suitable, providing good conversions and excellent enantiomeric excesses. nih.govresearchgate.net This process yields one enantiomer as the acylated product and leaves the other enantiomer unreacted, allowing for their separation. Another class of enzymes, hydrolases, also demonstrates high stereospecificity. For example, an L-azetidine-2-carboxylate hydrolase (NsA2CH) from Novosphingobium sp. shows high substrate and stereospecificity for the hydrolysis of L-AZC, providing a biological method for resolving this cyclic amino acid. rsc.org

| Enzyme | Substrate | Process | Outcome | Reference |

|---|---|---|---|---|

| Pseudomonas fluorescens Lipase | Racemic 4-acetoxy-azetidin-2-one | Kinetic Resolution (KR) | Separated pure enantiomers of 4-acetoxy-azetidin-2-one | nih.govresearchgate.net |

| L-azetidine-2-carboxylate hydrolase (NsA2CH) | L-azetidine-2-carboxylate (L-AZC) | Stereospecific Hydrolysis | Specific hydrolysis of the L-enantiomer | rsc.org |

| Novozyme® 435 (Lipase) | Racemic secondary alcohols | Dynamic Kinetic Resolution (DKR) | Stereoselective acylation to yield a single enantiomer product | mdpi.com |

Chirality transfer involves the use of an enantiomerically pure starting material whose stereochemistry is preserved throughout the synthetic sequence to yield a chiral product. This "chiral pool" approach is a robust strategy for asymmetric synthesis.

Natural products and their derivatives, such as amino acids and carbohydrates, are common chiral precursors. For instance, L-glutamic acid has been used as a chiral starting template to prepare a β-lactam, which is then converted into a polyhydroxylated bicyclic azetidine scaffold. rsc.org In another example, the stereospecific synthesis of D-cis-azetidine-2,3-dicarboxylic acid begins with (R)-O-Benzyl glycidol (B123203), a readily available chiral building block. nih.gov The stereocenter from the glycidol is effectively transferred to the final azetidine product through a sequence of reactions including N-alkylation, chlorination, and intramolecular cyclization. nih.gov This method ensures that the absolute configuration of the starting material dictates the stereochemistry of the final product.

| Chiral Precursor | Key Transformation | Chiral Azetidine Product | Reference |

|---|---|---|---|

| (R)-O-Benzyl glycidol | Intramolecular cyclization of a derived secondary chloride | D-cis-azetidine-2,3-dicarboxylic acid derivative | nih.gov |

| L-Glutamic acid | Formation of a β-lactam followed by Dieckmann cyclization | Polyhydroxylated bicyclic azetidine | rsc.org |

| Enantiopure (S)-2-phenyl-N-tosylazetidine | Copper(II)triflate-catalyzed ring-opening with alcohols | Enantiopure γ-amino ethers (product of chirality transfer) | rsc.org |

Control of Regioselectivity

Regioselectivity is the control over the direction or location of bond formation, which is a critical consideration in both the synthesis and functionalization of heterocyclic rings like azetidine.

In the context of forming the azetidine ring, intramolecular cyclizations must favor the 4-membered ring over other possibilities, such as the thermodynamically more stable 5-membered pyrrolidine (B122466) ring. The La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines is a notable example of regioselective control. frontiersin.orgnih.gov The Lewis acid catalyst promotes a C3-selective intramolecular attack of the amine on the epoxide, leading to a 4-exo-tet cyclization that forms the azetidine ring in high yield. frontiersin.orgnih.gov Without this catalytic control, a 5-endo-tet cyclization to form a pyrrolidine might be favored. Quantum chemical studies have helped to explain the preference for azetidine formation over pyrrolidine formation in certain reactions, attributing it to the balance between ring strain and orbital overlap in the transition state. acs.org

Regioselectivity is also paramount in the ring-opening reactions of azetidines, which are valuable for further functionalization. The site of nucleophilic attack on an N-activated azetidinium ion is governed by both steric and electronic factors. magtech.com.cnresearchgate.net Generally, nucleophilic attack occurs at the less substituted carbon adjacent to the nitrogen (C2 or C4). magtech.com.cn For instance, azetidinium ions without a substituent at the C4 position are typically opened regioselectively at C4. researchgate.net Conversely, the presence of substituents can direct the attack to the other carbon. Electronic effects also play a significant role; unsaturated groups like aryl or carboxylate at the C2 position can stabilize the transition state for C2-N bond cleavage, directing the nucleophilic attack to that site. magtech.com.cn

| Reaction Type | Key Factor/Catalyst | Regioselective Outcome | Reference |

|---|---|---|---|

| Intramolecular Ring Formation | La(OTf)₃ catalyst | Favors 4-exo-tet cyclization (azetidine) over 5-endo-tet (pyrrolidine) from epoxy amines | frontiersin.orgnih.gov |

| Nucleophilic Ring-Opening | Steric hindrance at C2/C4 | Attack occurs at the less sterically hindered carbon (C2 or C4) | magtech.com.cn |

| Nucleophilic Ring-Opening | Electronic effects (e.g., C2-aryl group) | Attack is directed to the carbon that can better stabilize the transition state (e.g., C2) | magtech.com.cn |

| Aziridine (B145994) Ring-Opening to form Azetidines | Thermal isomerization | Isomerization of kinetically formed aziridines to thermodynamically favored azetidines | rsc.org |

Chemical Transformations and Derivatization of Tert Butyl 3 Phenoxyazetidine 1 Carboxylate Scaffolds

Reactions of the Azetidine (B1206935) Ring

The inherent ring strain of the azetidine core, estimated at approximately 25.4 kcal/mol, is the primary driver for its reactivity, making it susceptible to various ring-opening reactions. rsc.org This reactivity is more tempered than that of highly strained aziridines but significantly greater than that of unstrained pyrrolidines, allowing for controlled chemical manipulation under specific conditions. rsc.org

Ring-Opening Reactions

Ring-opening reactions represent the most common transformations of the azetidine ring, proceeding through cleavage of the C-N bonds. These reactions are typically facilitated by the use of nucleophiles or acids, which help to overcome the activation energy for ring cleavage.

The ring-opening of azetidines with nucleophiles is a fundamental transformation that yields γ-substituted amine derivatives. The reaction generally requires activation of the azetidine, either by converting the ring nitrogen into a better leaving group (e.g., quaternization) or by using a catalyst. magtech.com.cn For an N-Boc protected azetidine like tert-butyl 3-phenoxyazetidine-1-carboxylate, the reaction is less facile without an activating agent due to the electron-withdrawing nature of the Boc group, which reduces the nucleophilicity of the nitrogen and its ability to be protonated.

However, in the presence of an appropriate activator, a nucleophile can attack one of the ring carbons (C2 or C4), leading to cleavage of a C-N bond. The regioselectivity of the attack is governed by both steric and electronic factors. magtech.com.cn For a symmetrically substituted ring like the one , attack at C2 or C4 would be electronically equivalent, leading to the same product. The general outcome is a 1,3-disubstituted propane (B168953) derivative.

| Nucleophile (Nu⁻) | Activating Agent | Product Structure | Product Name |

| R₂NH (Amine) | Lewis Acid | N¹,N¹-dialkyl-3-amino-1-phenoxypropan-N³-tert-butoxycarbonyl | |

| N₃⁻ (Azide) | Lewis Acid | tert-Butyl (3-azido-1-phenoxypropyl)carbamate | |

| RS⁻ (Thiolate) | Lewis Acid | tert-Butyl (3-(alkylthio)-1-phenoxypropyl)carbamate | |

| CN⁻ (Cyanide) | Lewis Acid | tert-Butyl (3-cyano-1-phenoxypropyl)carbamate |

This table presents expected products from nucleophilic ring-opening reactions based on established azetidine chemistry. Specific experimental data for this compound may vary.

Acid catalysis is a common strategy to promote the ring cleavage of azetidines. Both Brønsted and Lewis acids can be employed to activate the ring. The mechanism typically involves the protonation or coordination of the acid to the azetidine nitrogen, which enhances the electrophilicity of the ring carbons and makes the C-N bonds more susceptible to cleavage. nih.govacs.org

In the presence of a nucleophilic solvent (solvolysis), such as water or an alcohol, the solvent molecule attacks a ring carbon, leading to the formation of a γ-amino alcohol or γ-amino ether derivative. For this compound, acid-catalyzed hydrolysis would be expected to yield tert-butyl (3-hydroxy-1-phenoxypropyl)carbamate. The small ring size of azetidines can lead to undesired decomposition pathways under acidic conditions, sometimes involving intramolecular reactions if other nucleophilic groups are present in the molecule. nih.govacs.org

| Acid Catalyst | Nucleophile/Solvent | Product | Reaction Conditions |

| Trifluoroacetic Acid (TFA) | H₂O | tert-Butyl (3-hydroxy-1-phenoxypropyl)carbamate | Room Temperature |

| Hydrochloric Acid (HCl) | CH₃OH | tert-Butyl (3-methoxy-1-phenoxypropyl)carbamate | Room Temperature |

| Boron Trifluoride Etherate (BF₃·OEt₂) | H₂O | tert-Butyl (3-hydroxy-1-phenoxypropyl)carbamate | 0 °C to Room Temperature |

| Lanthanum Triflate (La(OTf)₃) | H₂O | tert-Butyl (3-hydroxy-1-phenoxypropyl)carbamate | Mild Conditions |

This table illustrates potential outcomes of acid-catalyzed ring cleavage based on known reactivity patterns of N-Boc azetidines.

The oxidative cleavage of a saturated heterocyclic ring like azetidine is a challenging transformation that is not commonly reported under standard conditions. Strong oxidizing agents such as potassium permanganate (KMnO₄) or ozone (O₃) are typically used to cleave carbon-carbon double or triple bonds (ozonolysis) or oxidize activated C-H bonds. reddit.comyoutube.com The C-N and C-C single bonds of the saturated azetidine ring are generally resistant to these types of oxidants.

While oxidation of the azetidine nitrogen to an N-oxide is possible, this does not typically lead to ring cleavage. researchgate.net Direct cleavage of the ring would require harsh conditions that would likely degrade the rest of the molecule, including the phenoxy and Boc groups. There is limited specific literature describing the controlled oxidative ring cleavage of the this compound scaffold into predictable, smaller fragments. Such transformations would likely proceed via radical mechanisms under highly specific and energetic conditions, which are not considered standard synthetic methods for this substrate.

Certain substituted azetidines can undergo rearrangement reactions following the initial ring-opening event. These transformations are often catalyzed by acids or transition metals and can lead to the formation of new heterocyclic systems. A notable example is the acid-catalyzed rearrangement of 3-hydroxyazetidines, which can isomerize to form highly substituted 2-oxazolines. researchgate.net

This process is initiated by the protonation of the hydroxyl group, which then departs as water, leading to the formation of a transient azetidinium ion or a related carbocationic intermediate. The strain of the four-membered ring facilitates cleavage, and subsequent intramolecular attack by the nitrogen of the carbamate (B1207046) group can lead to the formation of a more stable five-membered oxazoline ring. While this specific rearrangement starts with a 3-hydroxy substituent, an analogous pathway could be envisioned for this compound under conditions that promote the cleavage of the phenoxy group, although this would be a more challenging transformation.

Reactions at the Azetidine Nitrogen Atom (N-Derivatization)

Derivatization at the nitrogen atom of this compound primarily involves the cleavage of the Boc protecting group, followed by functionalization of the resulting secondary amine. This two-step process allows for the introduction of a wide variety of substituents at the nitrogen atom.

The deprotection of the N-Boc group is a cornerstone reaction in peptide synthesis and general organic synthesis. A variety of methods have been developed to achieve this transformation, ranging from strongly acidic conditions to milder, more selective reagents. mdpi.com The choice of method depends on the stability of other functional groups within the molecule. For this compound, the phenoxy group is stable to most common N-Boc deprotection conditions.

| Reagent(s) | Solvent | Temperature | Typical Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | 0 °C to Room Temp. | 1-2 hours | Standard, highly effective method. mdpi.com |

| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | Room Temperature | 1-4 hours | Yields the hydrochloride salt of the amine. |

| p-Toluenesulfonic Acid (pTSA) | Acetonitrile/Water | Reflux | 2-6 hours | Milder Brønsted acid alternative. mdpi.com |

| Oxalyl Chloride/Methanol | Methanol | Room Temperature | 1-4 hours | A mild method, proceeds via in situ HCl generation and other mechanisms. nih.gov |

| Thermal (Solvent Only) | Water or TFE | Reflux | 1-12 hours | Green chemistry approach, avoids strong acids. |

Following deprotection, the resulting 3-phenoxyazetidine (B1367254) is a secondary amine and serves as a nucleophile for further functionalization, most commonly through N-alkylation. This reaction typically involves treating the amine with an alkylating agent, such as an alkyl halide, in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction. organic-chemistry.orgyoutube.com This allows for the synthesis of a diverse library of N-substituted 3-phenoxyazetidine derivatives.

General N-Alkylation Procedure:

Deprotection: Removal of the N-Boc group using one of the methods described in the table above to yield 3-phenoxyazetidine (often as a salt).

Alkylation: The free amine is reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in a suitable solvent like acetonitrile or DMF.

This sequence provides access to compounds with the general structure of 1-alkyl-3-phenoxyazetidine, which are valuable for structure-activity relationship (SAR) studies in drug discovery.

Deprotection of the tert-Butyl Carbamate (Boc) Group

The tert-butoxycarbonyl (Boc) group is a common protecting group for the nitrogen atom in the azetidine ring. Its removal is a critical step to enable further functionalization, such as N-alkylation or acylation. The deprotection is typically achieved under acidic conditions, which cleave the carbamate to yield the secondary amine, isobutylene, and carbon dioxide.

A standard and highly effective method for Boc deprotection involves the use of strong acids like trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent system. A typical procedure involves stirring the Boc-protected substrate in a 1:1 mixture of DCM and TFA at room temperature for several hours to ensure complete removal of the group researchgate.net.

Milder and more selective reagents have also been developed to accommodate sensitive functional groups elsewhere in the molecule. Aqueous phosphoric acid has been demonstrated as an environmentally benign reagent for the deprotection of tert-butyl carbamates, offering high yields and convenient workup while tolerating other acid-labile groups like benzyl esters rsc.orgbeilstein-journals.org. Another approach involves the use of Lewis acids, such as zinc bromide (ZnBr₂) in dichloromethane, which can chemoselectively cleave tert-butyl esters and carbamates in the presence of other acid-sensitive moieties nih.gov.

| Reagent System | Solvent | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, 1-5 hours | Strong acid, may cleave other acid-labile groups. researchgate.net |

| Aqueous Phosphoric Acid (H₃PO₄) | - | - | Mild and selective; tolerates CBZ carbamates and benzyl esters. rsc.orgbeilstein-journals.org |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | - | Chemoselective cleavage; N-trityl groups may be labile. nih.gov |

N-Alkylation and Quaternization

Following the removal of the Boc protecting group, the resulting 3-phenoxyazetidine possesses a secondary amine that is amenable to a variety of functionalization reactions, including N-alkylation and N-acylation. These transformations are crucial for building molecular diversity and modulating the pharmacological properties of the azetidine core.

N-acylation, the reaction of the amine with an acylating agent such as an acid chloride or an activated ester, yields the corresponding amide. This reaction is often high-yielding and can be performed under mild conditions. For instance, acetic acid can catalyze the N-acylation of amines using esters like ethyl acetate as the acyl source, representing a simple and cost-effective method rsc.org. Enzymes, such as lipase (B570770), can also be used to achieve chemoselective N-acylation over O-acylation in molecules containing both amine and hydroxyl groups researchgate.net.

Quaternization involves the further alkylation of the tertiary amine product to form a quaternary ammonium salt. This transformation imparts a permanent positive charge to the nitrogen atom, which can be useful for specific biological applications.

Electrophilic Additions

The term "electrophilic addition" typically refers to the reaction of an electrophile with an unsaturated system, like an alkene. The saturated azetidine ring of this compound does not undergo such reactions. However, the scaffold can react with electrophiles at other sites. Following Boc deprotection, the nitrogen lone pair is nucleophilic and reacts readily with electrophiles in N-alkylation and N-acylation reactions as described above.

Additionally, the phenoxy substituent is an aromatic ring that can undergo electrophilic aromatic substitution. The ether oxygen atom is an activating group and directs incoming electrophiles to the ortho and para positions. Therefore, reactions such as bromination can be performed selectively on the phenoxy ring. Reagents like N-bromosuccinimide (NBS), sometimes in the presence of silica gel or zeolites, are commonly used for the regioselective bromination of activated aromatic rings. The specific outcome (ortho vs. para) would be influenced by steric hindrance from the azetidine ring and the specific reaction conditions employed.

Functionalization of the Azetidine Carbon Skeleton

Beyond modifications at the nitrogen atom, the carbon backbone of the azetidine ring offers significant opportunities for structural diversification.

C(sp³)-H Functionalization

Direct functionalization of C(sp³)–H bonds represents a powerful and atom-economical strategy for modifying molecular scaffolds. Recent advances have enabled the C–H functionalization of strained ring systems, including azetidines. Palladium-catalyzed reactions, in particular, have been developed for the intramolecular amination of C(sp³)–H bonds to form azetidine rings.

For pre-formed azetidine rings like the one in this compound, C–H functionalization can be achieved using a directing group strategy. An auxiliary, such as an 8-aminoquinoline group attached to the azetidine nitrogen (after modification of the starting material), can direct a palladium catalyst to activate and functionalize a specific C(sp³)–H bond on the ring researchgate.net. This approach has been successfully used for the C3 arylation of azetidines, demonstrating its utility in creating stereochemically defined and complex molecular architectures researchgate.net.

| Reaction Type | Catalyst System | Directing Group | Key Features |

|---|---|---|---|

| Intramolecular C(sp³)–H Amination | Palladium Catalyst | Picolinamide (B142947) (PA) | Forms azetidine ring from an acyclic precursor. |

| Intermolecular C(sp³)–H Arylation | Palladium Catalyst | 8-Aminoquinoline | Allows for direct arylation at the C3 position of the azetidine ring. researchgate.net |

Diastereoselective Alkylation

Introducing substituents onto the azetidine carbon skeleton can be achieved with stereochemical control through diastereoselective alkylation. One common strategy involves the α-lithiation of the azetidine ring followed by trapping with an electrophile. The presence of a directing group on the nitrogen, such as a tert-butoxythiocarbonyl (Botc) group, can facilitate regioselective deprotonation at an adjacent carbon atom researchgate.net.

For a C3-substituted azetidine, this lithiation would typically occur at the C2 or C4 positions. The existing stereocenter at C3, bearing the phenoxy group, would then direct the approach of the incoming electrophile, leading to the formation of one diastereomer in preference to the other. This method allows for the synthesis of 2,3- or 3,4-disubstituted azetidines with predictable relative stereochemistry.

Chemoselective Displacement

The C3 position of the azetidine ring, occupied by the phenoxy group, is a site for potential functionalization via nucleophilic substitution. While the phenoxy group is not a highly reactive leaving group, it can be displaced by strong nucleophiles, or its reactivity can be enhanced by converting the hydroxyl precursor into a better leaving group, such as a mesylate (OMs) or tosylate (OTs).

Research has shown that a 3-OMs group on an azetidine ring can be efficiently and selectively displaced by various amine nucleophiles to synthesize azetidine-3-amines. This reaction serves as a strong precedent for functionalizing the C3 position. A similar strategy could be applied where the phenoxy group in this compound is displaced by a suitable nucleophile, such as an amine, thiol, or azide, to generate a diverse array of 3-substituted azetidine derivatives. The success of this displacement would depend on the nucleophile's strength and the reaction conditions employed to facilitate the substitution on the strained four-membered ring.

Direct Lithiation and Acylation

The functionalization of aromatic rings through directed ortho metalation (DoM) is a powerful strategy for regioselective substitution. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The ether oxygen atom in aryl ethers can serve as a DMG, directing lithiation specifically to the ortho position of the aromatic ring. wikipedia.orgacs.org

For this compound, the oxygen atom of the phenoxy group can direct an organolithium base, such as n-butyllithium (n-BuLi), to abstract a proton from the ortho-carbon of the phenyl ring. This interaction proceeds through a Lewis acid-base interaction between the lithium cation and the lone pair of electrons on the ether oxygen, positioning the alkyl base for a kinetically favored deprotonation at the proximal site. wikipedia.orguwindsor.ca The resulting aryllithium intermediate is a potent nucleophile that can be trapped by various electrophiles, including acylating agents like acid chlorides or anhydrides, to yield ortho-acylated products. The choice of solvent is critical, with ethereal solvents like tetrahydrofuran (B95107) (THF) being common due to their ability to deaggregate the organolithium reagents. uwindsor.ca

The general transformation is outlined below:

The table below details a representative example of this two-step, one-pot process.

| Step | Reagent | Conditions | Intermediate/Product |

| 1. Lithiation | n-Butyllithium (n-BuLi) | THF, -78 °C | 2-Lithio-1-(azetidin-3-yloxy)benzene derivative |

| 2. Acylation | Acetyl chloride | THF, -78 °C to room temp. | tert-Butyl 3-(2-acetylphenoxy)azetidine-1-carboxylate |

Functionalization of C-3 Phenoxy-Substituted Azetidines

The azetidine ring is a valuable scaffold in medicinal chemistry, and methods for its functionalization are of significant interest. nih.govrsc.org Beyond modifications to the phenoxy group, the azetidine core of C-3 phenoxy-substituted azetidines can be derivatized at the C-2 and C-4 positions.

One strategy involves the direct C-H activation of the azetidine ring. While the N-Boc protecting group is generally considered a poor director for α-lithiation, alternative protecting groups can facilitate this transformation. acs.org For instance, the use of an N-tert-butoxythiocarbonyl (Botc) group has been shown to enable α-lithiation and subsequent electrophilic trapping on the azetidine ring. acs.org Furthermore, palladium-catalyzed intramolecular γ-C(sp³)–H amination represents another advanced method for creating highly substituted azetidines. rsc.org

Post-synthesis modification often involves the deprotection of the nitrogen atom, typically by removing the Boc group under acidic conditions. The resulting secondary amine is a versatile handle for a range of functionalization reactions, including acylation, alkylation, and reductive amination, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. acs.org

Transformations Involving the Phenoxy Moiety

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net To utilize the phenoxy moiety of this compound in these reactions, it must first be functionalized with a suitable leaving group, such as a halide (e.g., Br, I) or a triflate. For example, tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate serves as an excellent substrate for a variety of coupling reactions.

The Sonogashira coupling reaction enables the formation of a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnih.gov This reaction is instrumental in synthesizing substituted alkynes and conjugated systems. nih.govresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction has broad utility due to its wide substrate scope and functional group tolerance, providing a powerful method for synthesizing aryl amines. wikipedia.orgnih.gov

The table below summarizes typical conditions for these cross-coupling reactions using a brominated derivative.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Aryl-alkyne |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | Aryl-amine |

Reactions of the Aryl Ring

The unsubstituted phenoxy ring is susceptible to electrophilic aromatic substitution (EAS), and the reactivity and regioselectivity are governed by the existing azetidinyloxy substituent. An alkoxy group (-OR) is a strongly activating substituent that directs incoming electrophiles to the ortho and para positions. wikipedia.orgorganicchemistrytutor.com This directing effect arises from the ability of the oxygen's lone pairs to donate electron density into the aromatic π-system through resonance, which stabilizes the cationic Wheland intermediate formed during the reaction. organicchemistrytutor.comlibretexts.org

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. Due to steric hindrance from the azetidine scaffold, substitution at the para position is often favored over the ortho positions. organicchemistrytutor.com

Nitration : Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), a powerful electrophile that reacts with the activated ring to introduce a nitro group, primarily at the para position. masterorganicchemistry.com

Halogenation : Bromination or chlorination can be achieved using Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The catalyst polarizes the halogen molecule, generating a potent electrophile.

The table below outlines representative electrophilic aromatic substitution reactions on the phenoxy ring.

| Reaction | Reagents | Electrophile | Major Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | tert-Butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate |

| Bromination | Br₂, FeBr₃ | "Br⁺" | tert-Butyl 3-(4-bromophenoxy)azetidine-1-carboxylate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | tert-Butyl 3-(4-acetylphenoxy)azetidine-1-carboxylate |

Synthetic Utility and Role As a Building Block

As a Scaffold for Novel Compound Libraries

The azetidine (B1206935) framework is increasingly recognized as a valuable scaffold in drug discovery for imparting favorable pharmacokinetic properties. researchgate.net The rigid nature of the azetidine ring in tert-Butyl 3-phenoxyazetidine-1-carboxylate provides a well-defined three-dimensional starting point for the generation of compound libraries. nih.govenamine.netnih.gov Medicinal chemists leverage this scaffold to systematically explore chemical space by introducing diverse substituents at various positions of the azetidine ring. The phenoxy group can be modified or replaced, and the Boc-protecting group can be removed to allow for further functionalization of the nitrogen atom. This systematic approach enables the rapid generation of libraries of novel compounds for screening against biological targets.

Table 1: Representative Functionalizations of the Azetidine Scaffold

| Position of Functionalization | Type of Reaction | Potential for Diversity |

|---|---|---|

| Azetidine Nitrogen (after Boc deprotection) | Acylation, Alkylation, Reductive Amination | Introduction of a wide array of side chains |

| C3-Position (Phenoxy group) | Nucleophilic Aromatic Substitution (with activating groups) | Variation of the aromatic substituent |

In the Construction of Fused and Spirocyclic Ring Systems

The synthesis and diversification of densely functionalized azetidine ring systems can provide access to a wide variety of fused and spirocyclic ring systems. nih.gov While specific examples detailing the use of this compound in this context are not extensively documented in readily available literature, the general reactivity of the azetidine core suggests its potential in such transformations. Intramolecular cyclization reactions, where a tethered reactive group on a substituent reacts with the azetidine ring or its substituents, can lead to the formation of fused bicyclic structures. Similarly, the azetidine can participate in cycloaddition reactions or serve as a core for the construction of spirocyclic compounds, which are of significant interest in medicinal chemistry due to their conformational rigidity.

As a Strain-Release Reagent Precursor

The concept of strain-release is a powerful tool in organic synthesis. While the direct use of this compound as a strain-release reagent is not a primary application, it can be considered a precursor to molecules that undergo strain-releasing transformations. The inherent strain of the four-membered ring makes it susceptible to ring-opening reactions under various conditions (e.g., nucleophilic attack, hydrogenolysis). This ring-opening can be harnessed to introduce functionalized acyclic fragments into larger molecules, effectively using the stored ring-strain energy to drive the reaction forward.

Integration into More Complex Molecular Architectures

As a functionalized building block, this compound serves as a key intermediate in the synthesis of more elaborate and biologically active molecules. Its utility lies in the ability to introduce the 3-phenoxyazetidine (B1367254) motif into a larger molecular framework. This can be achieved through various coupling reactions after appropriate functionalization. For instance, deprotection of the Boc group allows for the coupling of the azetidine nitrogen with other molecular fragments. The phenoxy group can also be functionalized to participate in cross-coupling reactions, further extending its integration into complex structures.

As Chiral Templates or Auxiliaries

Chiral building blocks are invaluable in asymmetric synthesis for the preparation of enantiomerically pure compounds. enamine.netsigmaaldrich.comresearchgate.net The 3-phenoxyazetidine core can be synthesized in an enantiomerically enriched form, allowing it to serve as a chiral template. When a chiral version of this compound is used as a starting material, the stereochemistry at the C3 position can direct the stereochemical outcome of subsequent reactions on the ring or its substituents. This transfer of chirality is a fundamental strategy in the synthesis of complex chiral molecules, including natural products and pharmaceuticals.

As Ligands in Catalytic Processes

Azetidine derivatives have been explored as ligands in various catalytic processes. The nitrogen atom of the azetidine ring can coordinate to a metal center, and the substituents on the ring can be designed to create a specific chiral environment around the metal. This can lead to highly enantioselective catalytic transformations. While the direct application of this compound as a ligand may be limited by the presence of the Boc group, its deprotected form or other derivatives of the 3-phenoxyazetidine scaffold could be employed in the development of novel catalysts for a range of organic reactions.

In Peptidomimetics and Amino Acid Surrogates

The conformational rigidity of the azetidine ring makes it an attractive surrogate for amino acids in the design of peptidomimetics. By replacing a natural amino acid with a 3-substituted azetidine-2-carboxylic acid (a close analog of the title compound), it is possible to constrain the peptide backbone and induce specific secondary structures, such as β-turns. This can lead to peptides with enhanced biological activity, stability against enzymatic degradation, and improved pharmacokinetic profiles. The 3-phenoxy group of this compound can mimic the side chains of aromatic amino acids like phenylalanine or tyrosine, making it a potentially valuable building block in this field.

Linker Motifs for Conjugation Reactions: The Emerging Role of this compound

The strategic design of linker molecules is a cornerstone of modern therapeutic and research agent development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). These linkers are not merely spacers but are crucial components that influence the stability, solubility, and pharmacokinetic properties of the entire conjugate. Within the diverse chemical toolbox for linker synthesis, azetidine-containing scaffolds have garnered attention for their conformational rigidity and metabolic stability. One such building block with potential in this area is This compound .

While extensive research has been published on various linker technologies, the specific application of this compound as a linker motif in conjugation reactions is an emerging area with limited, though promising, data. Its structural features, namely the Boc-protected azetidine ring and the phenoxy group, suggest its utility in constructing sophisticated linker systems.